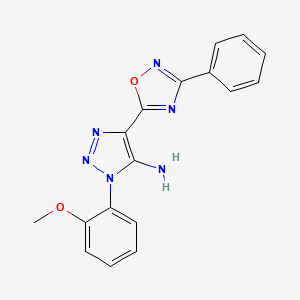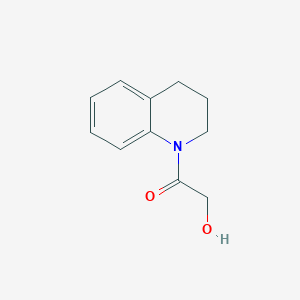![molecular formula C8H13ClF3N3 B2535116 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride CAS No. 2287280-35-5](/img/structure/B2535116.png)
4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride” is a chemical compound with the CAS Number: 2219407-49-3 . It has a molecular weight of 229.63 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with two photoreactive groups was synthesized by the coupling reaction of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of silver oxide in DMSO .
Molecular Structure Analysis
The InChI Code for a similar compound, “3-((3-(trifluoromethyl)-3H-diazirin-3-yl)methyl)piperidine hydrochloride”, is 1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)4-6-2-1-3-12-5-6;/h6,12H,1-5H2;1H .
Physical and Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 229.63 .
Scientific Research Applications
Photolysis and Photoaffinity Probes
- Photolysis of Diazirines : Studies have shown that photolysis of diazirines, like 3-(4-tolyl)-3-(trifluoromethyl)diazirine, leads to products consistent with the intermediacy of a singlet carbene. This process has implications in understanding the utility of diazirines in obtaining primary sequence data in biological systems, which might be limited due to the potential reversal of the photoinsertion process (Platz et al., 1991).
Molecular Structure and Synthesis
Crystal and Molecular Structure : Research on related compounds like 4-Piperidinecarboxylic acid hydrochloride provides insights into the molecular structure, including the chair conformation of the piperidine ring and hydrogen bond interactions. Such structural insights are crucial for understanding the chemical properties and potential applications of related compounds (Szafran et al., 2007).
Synthesis of Piperidines and Aziridines : Research on the transformation of aziridines to piperidines, involving processes like microwave-assisted ring expansion and radical-induced nitrile translocation, highlights the synthetic versatility of piperidine structures. Such transformations are pivotal in creating novel compounds for various applications (Vervisch et al., 2012).
Biomedical Applications
Use in HIV Research : Studies have explored the use of piperidine derivatives in the context of HIV, demonstrating their potential as noncompetitive allosteric antagonists of the CCR5 receptor. This research highlights the role of such compounds in developing treatments for HIV (Watson et al., 2005).
Hydrophobic Coatings : Diazirine functionalized phosphonium salts have been used to create hydrophobic coatings on various surfaces like cotton and paper. The photoinduced carbene generation from diazirines is key to this application, demonstrating the compound's utility in material science (Ghiassian et al., 2012).
Safety and Hazards
The compound is considered hazardous and has several safety precautions associated with it. It has the GHS07 pictogram and the signal word “Warning” is used to indicate its hazards . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds with a diazirine group are often used as photoactivated cross-linkers . When appended to a ligand or pharmacophore, these compounds can induce covalent modification of a biological target upon exposure to UV light .
Mode of Action
The mode of action of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride involves the diazirine group, which is a photoactivatable moiety . Upon exposure to UV light, the diazirine group undergoes a reaction that generates a highly reactive carbene species . This carbene can then form a covalent bond with a nearby molecule, such as a protein or nucleic acid, effectively “cross-linking” the two molecules together .
Biochemical Pathways
The compound’s ability to form covalent bonds upon uv light exposure suggests it could potentially influence a wide range of biochemical pathways, depending on the nature of the target molecule and the context of the experiment .
Result of Action
The molecular and cellular effects of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride’s action would depend on the specific target molecule and the context of the experiment . As a photoactivated cross-linker, the compound could potentially alter the function of the target molecule, disrupt its interactions with other molecules, or affect its localization within the cell .
Action Environment
The action, efficacy, and stability of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride are likely influenced by various environmental factors. For instance, the compound’s photoactivatable nature means that its action is dependent on the presence and intensity of UV light . Other potential influencing factors include the temperature, pH, and the presence of other chemicals in the environment .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)5-6-1-3-12-4-2-6;/h6,12H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXWZYJROYXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2(N=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2535035.png)

![2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2535044.png)

![N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2535046.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2535048.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone](/img/structure/B2535052.png)

![1-[4-[2-Keto-2-(4-phenylpiperazino)ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2535054.png)
![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2535055.png)
![Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2535056.png)
